molecular formula C11H7FN4 B1394275 8-(2-fluorophenyl)-9H-purine CAS No. 878287-56-0

8-(2-fluorophenyl)-9H-purine

Cat. No. B1394275
M. Wt: 214.2 g/mol
InChI Key: WSJXIFBIXREODX-UHFFFAOYSA-N
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Description

The compound “8-(2-fluorophenyl)-9H-purine” is a purine derivative with a fluorophenyl group attached at the 8th position . Purine is a heterocyclic aromatic organic compound, and it’s one of the two types of nitrogen-containing bases found in nucleotides of the genetic material (DNA and RNA). The fluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .


Synthesis Analysis

While specific synthesis methods for “8-(2-fluorophenyl)-9H-purine” are not available, similar compounds are often synthesized through various organic reactions . For instance, fluorinated derivatives of fentanyl have been synthesized using gas chromatography–mass spectrometry (GC–MS) and gas chromatography-quadrupole/time-of-flight mass spectrometry (GC-Q/TOF-MS) .


Molecular Structure Analysis

The molecular structure of “8-(2-fluorophenyl)-9H-purine” would likely consist of a purine core with a fluorophenyl group attached at the 8th position. The detailed analysis of the molecular structure of similar compounds showed that the bicyclic fragment is planar .

Scientific Research Applications

Antidepressant Potential

A study investigated a series of derivatives including 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential antidepressant properties. These derivatives showed promising results as potential antidepressants and anxiolytics in in vivo studies, suggesting the relevance of fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in mental health treatments (Zagórska et al., 2016).

Anticonvulsant Activities

Research focusing on 9-(2-fluorobenzyl)-6-(alkylamino)-9H-purines, including variants with 2-fluorophenyl groups, demonstrated significant anticonvulsant activity. These derivatives were highly effective against maximal electroshock-induced seizures in rats, highlighting their potential in the treatment of epilepsy and related disorders (Kelley et al., 1988).

Antimycobacterial Activity

A study on 6-(2-furyl)-9-(p-methoxybenzyl)purines carrying substituents including 2-fluoro groups in the purine 2-position indicated that small, hydrophobic substituents enhance antimycobacterial activity. These compounds exhibited low toxicity towards mammalian cells while being highly active against Mycobacterium tuberculosis, suggesting their potential as antituberculosis drug candidates (Braendvang & Gundersen, 2007).

Applications in Medicinal Chemistry

The chemistry of fluorinated purines, including 8-substituted derivatives, has been extensively explored for their diverse biological activities. These compounds have shown significant changes in physicochemical, metabolic, and biological properties due to the presence of fluoro or trifluoromethyl groups. They have applications in biomedical research, including in vivo imaging and as synthetic intermediates for medicinal chemistry (Jones et al., 2014).

Inhibitory Activity Against Enzymes

Research on 8-substituted O(6)-cyclohexylmethylguanine derivatives, including those with fluoro substituents, revealed their potential as inhibitors for CDK2, a cyclin-dependent kinase. These studies provide insights into the design of more potent CDK2 inhibitors, crucial for cancer treatment strategies (Carbain et al., 2014).

properties

IUPAC Name

8-(2-fluorophenyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4/c12-8-4-2-1-3-7(8)10-15-9-5-13-6-14-11(9)16-10/h1-6H,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJXIFBIXREODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=NC=NC=C3N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677469
Record name 8-(2-Fluorophenyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-fluorophenyl)-9H-purine

CAS RN

878287-56-0
Record name 8-(2-Fluorophenyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4,5-diaminopyrimidine (0.500 g), 2-fluorobenzoic acid (0.700 g) and polyphosphoric acid (25 mL) was heated at 180° C. for 3 hours. Then the reaction mixture was cooled and poured into water (500 mL). The solution was adjusted to pH=8-9 by addition of solid NaOH and the resulting precipitate was collected by filtration, washed with water and dried to give 8-(2-fluorophenyl)-purine (off-white powder, 88.5%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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